5-Allyl-2-amino-4,6-chloropyrimidine

Nitric oxide inhibition Immunomodulation Anti-inflammatory

5-Allyl-2-amino-4,6-dichloropyrimidine is a C-5 allyl-substituted derivative of the 2-amino-4,6-dichloropyrimidine scaffold. This parent scaffold has been extensively characterized as a privileged structure for inhibiting immune-activated nitric oxide (NO) production in vitro.

Molecular Formula C7H7Cl2N3
Molecular Weight 204.05 g/mol
CAS No. 97570-30-4
Cat. No. B3176117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Allyl-2-amino-4,6-chloropyrimidine
CAS97570-30-4
Molecular FormulaC7H7Cl2N3
Molecular Weight204.05 g/mol
Structural Identifiers
SMILESC=CCC1=C(N=C(N=C1Cl)N)Cl
InChIInChI=1S/C7H7Cl2N3/c1-2-3-4-5(8)11-7(10)12-6(4)9/h2H,1,3H2,(H2,10,11,12)
InChIKeyHVVISMTVDBCRHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Allyl-2-amino-4,6-dichloropyrimidine: Core Scaffold and Differentiation Context for Scientific Procurement


5-Allyl-2-amino-4,6-dichloropyrimidine is a C-5 allyl-substituted derivative of the 2-amino-4,6-dichloropyrimidine scaffold. This parent scaffold has been extensively characterized as a privileged structure for inhibiting immune-activated nitric oxide (NO) production in vitro [1]. The compound features a pyrimidine core with chlorine atoms at the 4 and 6 positions, an amino group at the 2 position, and a 5-allyl substituent that confers distinct reactivity and biological profile relative to other 5-substituted analogs [2]. Its primary utility lies in research applications involving NO inhibition, prostaglandin E2 (PGE2) modulation, and as a versatile synthetic intermediate for further derivatization via the allyl handle.

Why 5-Allyl-2-amino-4,6-dichloropyrimidine Cannot Be Substituted with Unsubstituted or Simple Alkyl Analogs


Direct substitution of 5-allyl-2-amino-4,6-dichloropyrimidine with the unsubstituted parent compound (5-H) or with smaller alkyl derivatives (5-methyl, 5-ethyl) is not scientifically equivalent. Systematic SAR studies have demonstrated that the nature of the C-5 substituent critically governs both inhibitory potency and the cytotoxicity profile of this scaffold [1]. Specifically, 5-H and 5-methyl derivatives have been shown to be devoid of significant inhibitory activity against PGE2 production [2], while unsubstituted 5-H analog exhibits substantially weaker NO inhibition (IC50 = 11.49 µM) compared to substituted derivatives with IC50s <5 µM [3]. Furthermore, the allyl group introduces a reactive alkene moiety absent in saturated alkyl analogs, enabling downstream synthetic transformations (e.g., cross-coupling, cycloaddition, hydroboration) that cannot be executed with 5-butyl, 5-propyl, or 5-ethyl derivatives. The fluorine-substituted analog (5-F), while exhibiting potent NO inhibition (IC50 = 2 µM), carries measurable cytotoxicity not observed with the 5-allyl derivative, limiting its utility in viability-sensitive assays [1]. Procurement decisions based solely on scaffold identity without accounting for C-5 substituent effects will yield non-interchangeable experimental outcomes.

Quantitative Differentiation Evidence: 5-Allyl-2-amino-4,6-dichloropyrimidine vs. Closest Analogs


NO Inhibitory Potency: 5-Allyl vs. 5-Unsubstituted and 5-Alkyl Analogs

The 5-allyl substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine derivative exhibits potent inhibition of immune-activated nitric oxide (NO) production, with IC50 <5 µM. This potency is comparable to other 5-alkyl derivatives (e.g., 5-butyl, 5-propyl) but markedly superior to the 5-unsubstituted analog (IC50 = 11.49 µM) and 5-methyl/5-ethyl analogs which show reduced or negligible activity in related PGE2 assays [1]. The presence of the allyl group at C-5 is essential for achieving the <5 µM potency threshold characteristic of the active 5-substituted series [2].

Nitric oxide inhibition Immunomodulation Anti-inflammatory

Cytotoxicity Profile: 5-Allyl Lacks Cytotoxic Effects at Inhibitory Concentrations

In systematic cytotoxicity evaluation of 5-substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines, the 5-allyl derivative was found to be devoid of cytotoxic effects at concentrations relevant to NO inhibition [1]. This contrasts with the 5-fluoro analog, which exhibited measurable cytotoxicity despite its superior potency (IC50 = 2 µM) [2]. The absence of cytotoxicity in the 5-allyl derivative mirrors the profile of other 5-alkyl substituents (e.g., propyl, butyl, sec-butyl) and the unsubstituted parent, establishing the 5-allyl compound as part of the non-cytotoxic subset within this chemical series [1].

Cytotoxicity Cell viability Drug safety

Synthetic Versatility: 5-Allyl Handle Enables Unique Downstream Derivatization

The 5-allyl substituent contains a terminal alkene that is absent in 5-alkyl analogs (methyl, ethyl, propyl, butyl). This structural feature enables a distinct repertoire of downstream transformations not accessible with saturated alkyl chains, including hydroboration, epoxidation, dihydroxylation, and various cross-coupling reactions [1]. The allyl group can serve as a handle for further functionalization or as a latent synthon for introducing more complex C-5 modifications. In contrast, 5-alkyl derivatives offer no reactive functional group at the terminus and are effectively dead-end modifications for further synthetic elaboration. The 5-fluoro analog, while synthetically distinct, lacks the allyl group's capacity for diversity-oriented synthesis [2].

Synthetic intermediate Cross-coupling Library synthesis

Validated Intermediate Status in Patented Dual NO/PGE2 Inhibitor Synthesis

Compounds structurally related to 5-allyl-2-amino-4,6-dichloropyrimidine are explicitly claimed as intermediates in the synthesis of dual nitric oxide (NO) and prostaglandin E2 (PGE2) inhibitors [1]. The patent literature describes pyrimidine compounds of general formula (I) that simultaneously reduce production of both NO and PGE2, with methods of preparation involving 2-amino-4,6-dichloropyrimidine derivatives bearing various C-5 substituents [2]. The 5-allyl derivative provides a strategically important entry point for constructing these dual-inhibitory chemotypes, offering a validated synthetic pathway distinct from approaches using 5-unsubstituted or 5-alkyl starting materials. This patent-validated intermediate status is not documented for the 5-unsubstituted parent or for simple 5-alkyl analogs in the context of dual NO/PGE2 inhibition [1].

Patent intermediate Drug discovery Dual inhibition

High-Value Research Applications for 5-Allyl-2-amino-4,6-dichloropyrimidine Based on Differentiated Evidence


Immunomodulatory Screening in Murine Peritoneal Macrophage NO Production Assays

5-Allyl-2-amino-4,6-dichloropyrimidine serves as a validated tool compound for investigating NO-mediated inflammatory pathways. Its IC50 <5 µM in mouse peritoneal cell NO production assays [1] and absence of cytotoxicity at inhibitory concentrations [2] make it suitable for viability-sensitive immunomodulatory screening. The compound enables assessment of C-5 substituent effects on NO inhibition without confounding cytotoxic artifacts that would be present with the 5-fluoro analog. Researchers can utilize this derivative to probe the relationship between C-5 substitution patterns and immunomodulatory activity in primary immune cell models [1].

Structure-Activity Relationship (SAR) Studies of C-5 Substituted 2-Aminopyrimidines

The 5-allyl derivative occupies a strategic position in SAR matrices evaluating C-5 substituent effects on pyrimidine scaffold pharmacology. When included in comparative studies alongside 5-H (IC50 = 11.49 µM), 5-alkyl (IC50s 9–36 µM), and 5-F (IC50 = 2 µM with cytotoxicity) analogs, it helps delineate the relationship between substituent size, unsaturation, and the potency/cytotoxicity balance [1]. The allyl group's intermediate potency and favorable safety profile provide a critical data point for understanding how π-character and steric bulk at C-5 influence the scaffold's pharmacological properties [2].

Diversity-Oriented Synthesis and Late-Stage Functionalization

The terminal alkene of the 5-allyl group enables downstream transformations not possible with saturated 5-alkyl analogs. This compound can be employed as a versatile building block for generating structurally diverse libraries through reactions such as hydroboration/oxidation to introduce hydroxyl groups, epoxidation followed by ring-opening with nucleophiles, dihydroxylation to generate diols, and transition metal-catalyzed cross-coupling reactions [1]. Such transformations allow systematic exploration of C-5 functional group space while maintaining the 2-amino-4,6-dichloropyrimidine core scaffold, facilitating hit-to-lead optimization campaigns [2].

Development of Dual NO/PGE2 Inhibitory Chemotypes

Based on patent literature documenting 2-amino-4,6-dichloropyrimidine derivatives as intermediates for dual NO and PGE2 inhibitors [1], the 5-allyl derivative provides an entry point for constructing compounds with simultaneous activity against both inflammatory mediators. The 5-allyl compound can serve as a starting material for further derivatization targeting the dual inhibition profile claimed in WO2012116666A1 and related filings [2]. This application is particularly relevant for research programs focused on inflammatory diseases where combined NO/PGE2 suppression may offer therapeutic advantages over single-target approaches [1].

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